2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
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Overview
Description
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups and a pyrrolidine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Phenyl Ring Substituent: The starting material, 2,3-dimethoxybenzaldehyde, is subjected to a Grignard reaction with a suitable pyrrolidine derivative to form the intermediate compound.
Formation of the Acetic Acid Moiety: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.
Major Products
Oxidation: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetaldehyde or this compound.
Reduction: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its effects on cellular pathways and molecular targets are investigated to understand its potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(2,3-Dimethoxyphenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(2,3-Dimethoxyphenyl)-2-(azetidin-1-yl)acetic acid: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17) |
InChI Key |
MJWVWRNTLUULIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2 |
Origin of Product |
United States |
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